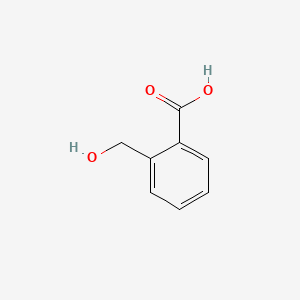

2-(Hydroxymethyl)benzoic acid

Übersicht

Beschreibung

Sie gehört zur Klasse der Benzoesäuren, die durch einen Benzolring gekennzeichnet sind, der mindestens eine Carboxylgruppe trägt

Herstellungsmethoden

2-Hydroxymethylbenzoesäure kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Hydrolyse von Methyl-2-hydroxybenzoat (Wintergrünöl) durch Kochen mit wässriger Natriumhydroxidlösung. Diese Reaktion erzeugt Natrium-2-hydroxybenzoat, das dann durch Zugabe von Salzsäure in 2-Hydroxybenzoesäure umgewandelt werden kann . Industrielle Produktionsmethoden können ähnliche Hydrolysereaktionen oder andere chemische Prozesse umfassen, die auf die großtechnische Synthese zugeschnitten sind.

Vorbereitungsmethoden

2-Hydroxymethyl benzoic acid can be synthesized through several methods. One common synthetic route involves the hydrolysis of methyl 2-hydroxybenzoate (oil of wintergreen) by boiling it with aqueous sodium hydroxide. This reaction produces sodium 2-hydroxybenzoate, which can then be converted into 2-hydroxybenzoic acid by adding hydrochloric acid . Industrial production methods may involve similar hydrolysis reactions or other chemical processes tailored for large-scale synthesis.

Analyse Chemischer Reaktionen

2-Hydroxymethylbenzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. So kann sie beispielsweise zu 2-Carboxybenzaldehyd oxidiert werden . Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Natriumdichromat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

2-Hydroxymethylbenzoesäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird sie als Vorläufer für die Synthese anderer Verbindungen verwendet, wie z. B. 2-(Benzoyloxymethyl)benzoylchlorid . In der Biologie und Medizin dient sie als endogener Metabolit und wird auf ihre potenziellen biologischen Aktivitäten untersucht . Zusätzlich hat sie industrielle Anwendungen, darunter die Verwendung in der Produktion von Pharmazeutika und anderen chemischen Produkten .

Wirkmechanismus

Der Wirkmechanismus von 2-Hydroxymethylbenzoesäure beinhaltet ihre Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Als endogener Metabolit nimmt sie an Stoffwechselprozessen im Körper teil . Ihre Wirkungen werden durch ihre Fähigkeit vermittelt, mit Enzymen und anderen Proteinen zu interagieren, wodurch biochemische Signalwege und Zellfunktionen beeinflusst werden .

Wirkmechanismus

The mechanism of action of 2-hydroxymethyl benzoic acid involves its interaction with various molecular targets and pathways. As an endogenous metabolite, it participates in metabolic processes within the body . Its effects are mediated through its ability to interact with enzymes and other proteins, influencing biochemical pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxymethylbenzoesäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. 2-Hydroxybenzoesäure (Salicylsäure) und 2-Carboxybenzaldehyd. Während all diese Verbindungen eine Benzoesäure-Grundstruktur gemeinsam haben, unterscheiden sie sich in ihren funktionellen Gruppen und chemischen Eigenschaften. So hat 2-Hydroxybenzoesäure beispielsweise eine Hydroxylgruppe, die direkt an den Benzolring gebunden ist, während 2-Hydroxymethylbenzoesäure eine Hydroxymethylgruppe besitzt . Diese Unterschiede führen zu einer einzigartigen Reaktivität und Anwendung für jede Verbindung .

Biologische Aktivität

2-(Hydroxymethyl)benzoic acid, with the chemical formula C₈H₈O₃ and CAS number 612-20-4, is an endogenous metabolite found in various biological systems, including the human liver. This compound is a derivative of salicylic acid and has garnered attention due to its potential biological activities, including anti-inflammatory, antibacterial, and cytotoxic properties. This article aims to explore the biological activity of this compound through a review of recent research findings, case studies, and relevant data.

- Molecular Weight: 152.15 g/mol

- Density: 1.314 g/cm³

- Boiling Point: 333.9°C at 760 mmHg

- Flash Point: 169.9°C

1. Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that certain benzoate derivatives can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in microglial cells, suggesting a potential therapeutic role in neuroinflammatory conditions .

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 30 | Inhibition of iNOS and cytokine release |

| Derivative A | 25 | COX-2 inhibition |

| Derivative B | 15 | NF-κB pathway suppression |

2. Antibacterial Activity

This compound has demonstrated antibacterial properties against various pathogens. For example, studies on Streptomyces species have isolated compounds that show significant antibacterial activity, which may be attributed to the structural characteristics of benzoic acid derivatives .

Case Study: Antibacterial Effects

A study involving marine-derived Streptomyces sp. revealed that extracts containing this compound exhibited notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be as low as 50 μg/mL for certain isolates .

3. Cytotoxicity

Cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound showed selective cytotoxicity against HeLa cells (cervical cancer) with an IC50 value indicating significant potential for further development in cancer therapeutics .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| HeLa | 20 | Significant cell death observed |

| MCF-7 | 35 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 40 | Less potent compared to HeLa |

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Cyclooxygenase (COX): Some derivatives have shown enhanced binding affinity to COX-2 receptors, leading to reduced inflammation and pain response .

- Antioxidant Activity: The compound may exert protective effects against oxidative stress by scavenging free radicals.

- Gene Expression Modulation: It influences the expression of genes involved in inflammatory responses and apoptosis.

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMNPSAERQZUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210099 | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.28 mg/mL at 20 °C | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

612-20-4 | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(HYDROXYMETHYL)BENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(HYDROXYMETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ3Z1IJ8O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127 - 128 °C | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a notable chemical property of 2-(Hydroxymethyl)benzoic acid?

A1: this compound readily undergoes lactonization to form phthalide. This reaction, where the carboxylic acid group and the hydroxymethyl group on the same molecule react to form a cyclic ester (lactone), is a key characteristic of this compound. []

Q2: How can the reactivity of this compound be exploited in organic synthesis?

A2: this compound can be transformed into 2-(chloroacetoxymethyl)benzoyl chloride (CAMB-Cl). This derivative serves as a valuable protecting group for carbohydrates in synthetic chemistry, particularly for the O-protection at position 2 in glycosyl donors. []

Q3: What is the role of this compound in the Ugi multicomponent reaction?

A3: this compound can be used in a double Ugi four-component reaction to synthesize symmetrical and unsymmetrical bis-(β-aminoamides). It undergoes a sacrificial Mumm rearrangement, preventing the competing split-Ugi reaction and improving the reaction yield. []

Q4: Are there any known biological applications of this compound derivatives?

A4: Yes, a this compound derivative, 2-hydroxymethyl-benzoic acid 2'-hydroxy-tetradecyl ester, has been isolated from the fungus Talaromyces purpureogenus CFRM02. [] While specific biological activities haven't been detailed in the provided research, this finding highlights the potential for this class of compounds in biological systems.

Q5: What is the significance of 2-carboxybenzaldehyde (CBA) reductase and its relation to this compound?

A5: 2-Carboxybenzaldehyde (CBA) reductase is an enzyme found in rat liver cytosol. It catalyzes the conversion of CBA to this compound in the presence of NADH or NADPH. This enzyme's activity can be induced by phenobarbital, making it a useful tool for studying enzyme induction. []

Q6: How do sulphydryl substances affect 2-carboxybenzaldehyde (CBA) reductase?

A6: Research shows that sulphydryl substances, like mercaptoethanol, are crucial for maintaining the structure and activity of CBA reductase. This enzyme loses its ability to form this compound during purification without mercaptoethanol, but this activity can be restored by adding sulphydryl compounds or bovine serum albumin. []

Q7: Has the structure of any this compound-derived compound been confirmed by X-ray crystallography?

A7: Yes, the reaction of 3-Dimethylamino-2,2-dimethyl-2H-azirine with saccharin yields 3-dimethylamino-4,4-dimethyl-5,6-dihydro-4H-1,2,5-benzothiadiazocin-6-one-1,1-dioxide. This compound, featuring a this compound moiety, has had its structure confirmed by X-ray crystallography. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.